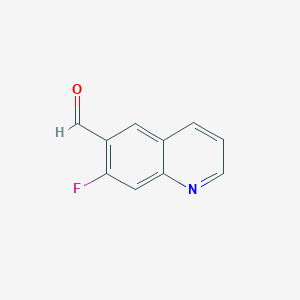

7-Fluoroquinoline-6-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoroquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHXHJCXWSYDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680691 | |

| Record name | 7-Fluoroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185768-18-6 | |

| Record name | 7-Fluoro-6-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185768-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Fluoroquinoline-6-carbaldehyde: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive scientific overview of 7-Fluoroquinoline-6-carbaldehyde (CAS No. 1185768-18-6), a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. We will delve into its core physicochemical and spectroscopic properties, provide a detailed, mechanistically-grounded synthetic protocol, explore its chemical reactivity and synthetic utility, and discuss its current and potential applications, particularly in the context of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile compound.

Introduction: The Strategic Importance of a Multifunctional Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics. The strategic functionalization of this scaffold allows for the fine-tuning of pharmacological activity. This compound is a prime example of a molecule designed for synthetic versatility, incorporating three key features:

-

The Quinoline Core: A bicyclic aromatic heterocycle that provides a rigid framework for orienting other functional groups and engaging with biological targets.

-

The C7-Fluorine Substituent: The introduction of a fluorine atom profoundly impacts a molecule's properties. It enhances metabolic stability by blocking potential sites of oxidation, increases binding affinity through favorable electrostatic interactions, and can improve membrane permeability. In the context of fluoroquinolones, a fluorine atom on the carbocyclic ring is often crucial for potent antibacterial activity.[1][2]

-

The C6-Carbaldehyde Group: The aldehyde is a versatile chemical handle, serving as an electrophilic site for a wide array of synthetic transformations. It can be readily converted into amines, alcohols, carboxylic acids, alkenes, and various heterocyclic systems, making it an ideal starting point for library synthesis and lead optimization.

This unique combination of a proven biological scaffold, a key modulating atom (fluorine), and a versatile synthetic handle (aldehyde) makes this compound a high-value intermediate for the development of novel therapeutics.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is foundational for its effective use in research and development.

Core Chemical Properties

The key identifying and physical properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1185768-18-6 | [4][5][6] |

| IUPAC Name | This compound | [3][4] |

| Molecular Formula | C₁₀H₆FNO | [3][4][5] |

| Molecular Weight | 175.16 g/mol | [3][4][5][6] |

| Physical Form | Solid (typically light yellow powder) | [3][7] |

| Purity | ≥95-98% (Commercial Grade) | [3][5][6] |

| InChIKey | MXHXHJCXWSYDQO-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=CC2=CC(=C(C=C2N=C1)F)C=O | [3][4] |

| Storage Conditions | 2-8°C, under an inert atmosphere (e.g., Nitrogen) | [3][5] |

Spectroscopic Profile

While direct, peer-reviewed experimental spectra for this specific compound are not widely published, we can predict its characteristic spectroscopic signatures based on its functional groups and data from analogous structures.[8] These predictions are invaluable for confirming the identity and purity of synthesized or purchased material.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals in the aromatic region (δ 7.5-9.5 ppm) and a characteristic singlet for the aldehyde proton at a downfield chemical shift (δ 9.5-10.5 ppm).[9] The protons on the quinoline ring will exhibit coupling patterns (doublets, doublets of doublets) influenced by both H-H and H-F coupling.

-

¹³C NMR (Carbon NMR): The spectrum will feature a highly deshielded signal for the carbonyl carbon of the aldehyde (δ 190-200 ppm).[9] The aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

-

IR (Infrared) Spectroscopy: Key vibrational frequencies will include a strong C=O stretch for the aldehyde at approximately 1680-1700 cm⁻¹, C=C and C=N stretching vibrations for the aromatic quinoline system in the 1450-1600 cm⁻¹ region, and a C-F stretch around 1000-1300 cm⁻¹.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula. The predicted exact mass for the [M+H]⁺ ion is 176.0506.[4]

Synthesis and Mechanistic Insights

While multiple synthetic routes could be envisioned, the Vilsmeier-Haack reaction stands out as a highly effective and industrially relevant method for the formylation of electron-rich aromatic and heteroaromatic systems, making it a logical choice for the synthesis of quinoline carbaldehydes.[3][10]

Proposed Synthetic Workflow: Vilsmeier-Haack Formylation

The synthesis involves the formylation of a suitable 7-fluoroquinoline precursor. The causality behind this choice is the reaction's reliability for introducing aldehyde groups onto activated ring systems.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful synthesis should yield a product whose analytical data (e.g., melting point, NMR) matches the expected values.

-

Vilsmeier Reagent Preparation (Step 1):

-

To a flask cooled in an ice bath (0 °C), add dimethylformamide (DMF, ~3 eq.).

-

Slowly add phosphorus oxychloride (POCl₃, ~1.2 eq.) dropwise while stirring. The formation of the electrophilic chloroiminium salt (Vilsmeier reagent) is exothermic and must be controlled.

-

Allow the mixture to stir at 0 °C for 30-60 minutes.

-

-

Formylation (Step 2):

-

Dissolve the starting material, 7-fluoroquinoline (1 eq.), in a suitable solvent (e.g., DMF or a chlorinated solvent).

-

Add the 7-fluoroquinoline solution portion-wise to the pre-formed Vilsmeier reagent.

-

Rationale: The quinoline ring is an activated aromatic system. The formylation is an electrophilic aromatic substitution. The regioselectivity (formylation at C6) is directed by the activating nature of the fused benzene ring and the electronic influence of the nitrogen and fluorine atoms.

-

Heat the reaction mixture, typically to 60-80 °C, for several hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[10]

-

-

Work-up and Purification (Step 3):

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium species to the final aldehyde and quenches any remaining reactive reagents.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

-

Collect the crude product by filtration, wash thoroughly with water, and dry under a vacuum.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield pure this compound.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional sites: the aldehyde group and the C7-fluorine position.

Caption: Key reaction pathways for this compound.

-

Reactions of the Aldehyde Group: This is the most versatile handle for elaboration.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding secondary or tertiary amines. This is a cornerstone reaction in medicinal chemistry for introducing diverse amine-containing side chains.

-

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using standard reagents like potassium permanganate or silver oxide. This provides direct access to a 7-fluoroquinoline-6-carboxylic acid scaffold, mimicking the C3-carboxy pharmacophore of many quinolone antibiotics.[2]

-

Wittig Reaction: Reaction with phosphorus ylides allows for the formation of a carbon-carbon double bond, converting the aldehyde into an alkene.

-

Schiff Base Formation: Condensation with primary amines forms imines (Schiff bases), which can be stable products themselves or serve as intermediates for further reactions.

-

-

Reactions of the Fluoroquinoline Core (SNAr):

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C7 position, activated by the electron-withdrawing quinoline ring system, can act as a leaving group. This allows for the introduction of various nucleophiles, most commonly nitrogen heterocycles (like piperazine or imidazole), via an SNAr mechanism.[1][11] This reaction is fundamental to the synthesis of the majority of clinically used fluoroquinolone antibiotics, where the C7 substituent is critical for determining the antibacterial spectrum and potency.[1]

-

Applications in Research and Development

The primary application of this compound is as a strategic intermediate in drug discovery programs.

-

Precursor for Novel Fluoroquinolone Antibiotics: By oxidizing the C6-aldehyde to a carboxylic acid and subsequently performing an SNAr reaction at the C7 position, this molecule serves as a valuable precursor for creating novel fluoroquinolone analogs.[2][12] This allows researchers to explore new chemical space to combat the growing threat of antibiotic resistance.

-

Scaffold for Anticancer Agents: The quinolone scaffold is not limited to antibiotics. Certain fluoroquinolone derivatives have shown potent activity as topoisomerase inhibitors for cancer therapy.[13] The aldehyde group provides a convenient anchor point for synthesizing libraries of compounds to be screened for cytotoxic activity.

-

Building Block in Chemical Biology: As a fluorescent scaffold, quinolines can be incorporated into chemical probes. The aldehyde group allows for covalent linkage to biomolecules or other reporter groups, facilitating the design of tools for studying biological systems.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. This compound should be handled with appropriate care in a controlled laboratory environment.

-

Hazard Identification: The compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[5][14]

-

Hazard Statements: H302, H315, H319, H332, H335.[5]

-

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[7][14] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[15]

-

First Aid Measures:

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation.[3][5]

Conclusion

This compound is more than just a chemical; it is a strategically designed tool for innovation in organic synthesis and drug discovery. Its combination of a biologically relevant quinoline core, a key fluorine modulator, and a highly versatile aldehyde handle provides chemists with a powerful platform for constructing complex molecules with therapeutic potential. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential in the pursuit of novel antibiotics, anticancer agents, and other valuable chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound (1185768-18-6) for sale [vulcanchem.com]

- 4. This compound | C10H6FNO | CID 52982909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1185768-18-6 | this compound - Moldb [moldb.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. ijsr.net [ijsr.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 13. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-Depth Technical Guide to 7-Fluoroquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Fluoroquinoline-6-carbaldehyde (CAS Number: 1185768-18-6), a key heterocyclic building block in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, reactivity, and potential applications, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. The strategic incorporation of fluorine atoms into the quinoline ring system can significantly enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.

This compound emerges as a particularly valuable synthetic intermediate. The presence of a fluorine atom at the 7-position and a reactive aldehyde group at the 6-position offers a versatile platform for the synthesis of a diverse array of complex quinoline derivatives. This guide will serve as a practical resource for unlocking the synthetic potential of this important molecule.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research.

| Property | Value | Source |

| CAS Number | 1185768-18-6 | N/A |

| Molecular Formula | C₁₀H₆FNO | N/A |

| Molecular Weight | 175.16 g/mol | N/A |

| Appearance | Predicted: Off-white to yellow solid | N/A |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | N/A |

| Storage | Store in a cool, dry place under an inert atmosphere. | N/A |

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃) Predicted Chemical Shifts (δ, ppm):

-

10.1-10.3 (s, 1H): Aldehyde proton (-CHO).

-

9.0-9.2 (d, 1H): Proton at C2 of the quinoline ring.

-

8.2-8.4 (d, 1H): Proton at C4 of the quinoline ring.

-

8.0-8.2 (d, 1H): Proton at C5 of the quinoline ring.

-

7.5-7.7 (dd, 1H): Proton at C3 of the quinoline ring.

-

7.3-7.5 (d, 1H): Proton at C8 of the quinoline ring.

¹³C NMR (100 MHz, CDCl₃) Predicted Chemical Shifts (δ, ppm):

-

190-192: Aldehyde carbonyl carbon.

-

160-165 (d, ¹JCF): Fluorine-bearing carbon (C7).

-

150-155: C2.

-

148-152: C8a.

-

135-140: C4.

-

130-135: C6.

-

125-130: C5.

-

120-125 (d, ²JCF): C8.

-

120-125: C3.

-

115-120 (d, ²JCF): C4a.

Synthesis of this compound: A Plausible Approach via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[3][4] Given the electron-donating nature of the fluorine atom and the activating effect of the aniline nitrogen in the precursor, the Vilsmeier-Haack reaction presents a highly plausible and efficient route to this compound.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the readily available 3-fluoroaniline.

Figure 1. Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established Vilsmeier-Haack reaction conditions for similar substrates.[5][6]

Step 1: Synthesis of 3-Fluoroacetanilide

-

Reagents and Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoroaniline (10 g, 90 mmol).

-

Reaction: Slowly add acetic anhydride (10.2 mL, 108 mmol) to the stirring aniline. An exothermic reaction will occur.

-

Heating: After the initial exotherm subsides, heat the reaction mixture at 100°C for 1 hour.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water with vigorous stirring. The product will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-fluoroacetanilide.

Step 2: Vilsmeier-Haack Cyclization and Formylation to this compound

-

Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 50 mL). Cool the flask to 0°C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 25 mL, 270 mmol) dropwise, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes after the addition is complete to form the Vilsmeier reagent.

-

Reaction: To the freshly prepared Vilsmeier reagent, add 3-fluoroacetanilide (4.6 g, 30 mmol) portion-wise, maintaining the temperature below 10°C.

-

Heating: After the addition, slowly warm the reaction mixture to room temperature and then heat at 80-90°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring. This step is highly exothermic.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Causality Behind Experimental Choices

-

Choice of Starting Material: 3-Fluoroaniline is a commercially available and cost-effective starting material. The fluorine atom at the 3-position is expected to direct the Vilsmeier-Haack cyclization to form the 7-fluoroquinoline isomer due to electronic and steric effects.

-

Vilsmeier-Haack Reagent: The combination of POCl₃ and DMF is the most common and effective reagent system for this transformation, providing a good balance of reactivity and selectivity.

-

Reaction Temperature: The initial low temperature is crucial for the controlled formation of the Vilsmeier reagent and the subsequent addition of the acetanilide. The later heating step provides the necessary activation energy for the cyclization and formylation to proceed at a reasonable rate.

-

Work-up Procedure: The quenching with ice and subsequent neutralization are critical for hydrolyzing the intermediate iminium salt to the final aldehyde product and for safe handling of the reaction mixture.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of its aldehyde functional group. This group can participate in a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

Potential Reaction Pathways

Figure 2. Potential synthetic transformations of this compound.

Exemplary Synthetic Applications in Drug Discovery

-

Synthesis of Novel Fluoroquinolone Antibiotics: The aldehyde can be converted to a carboxylic acid, a key functional group in many fluoroquinolone antibiotics. Further modifications at the 7-position can lead to new analogues with potentially improved antibacterial activity.

-

Development of Anticancer Agents: The aldehyde can serve as a handle for the introduction of various pharmacophores known to exhibit anticancer activity. For instance, condensation with active methylene compounds can lead to the formation of chalcone-like structures, which are known to possess cytotoxic properties.

-

Creation of Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors. The aldehyde group of this compound can be elaborated into more complex side chains designed to interact with the active site of specific kinases.

Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a strategically important and versatile building block for the synthesis of novel quinoline derivatives with potential therapeutic applications. Its unique combination of a fluorine atom and a reactive aldehyde group on the quinoline core provides a rich platform for chemical exploration. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and an exploration of its potential reactivity. By leveraging the information and methodologies presented herein, researchers and drug development professionals can effectively utilize this compound to accelerate the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Molecular Structure of 7-Fluoroquinoline-6-carbaldehyde

This guide provides a comprehensive technical overview of 7-fluoroquinoline-6-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, physicochemical properties, and plausible synthetic routes, supported by spectroscopic and computational analyses. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust and scientifically grounded perspective.

Introduction: The Significance of the Fluorinated Quinoline Scaffold

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom into the quinoline ring system can significantly modulate the molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The aldehyde functionality at the 6-position of this compound serves as a versatile synthetic handle, enabling a variety of chemical transformations for the construction of more complex molecules and chemical probes.[4]

Molecular Identity and Physicochemical Properties

This compound is a solid heterocyclic organic compound.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1185768-18-6 | [6] |

| Molecular Formula | C₁₀H₆FNO | [6] |

| Molecular Weight | 175.16 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| SMILES | O=Cc1c(F)cc2ncccc2c1 | [6] |

Molecular Structure and Computational Analysis

The molecular structure of this compound is characterized by a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, with a fluorine atom at the 7-position and a carbaldehyde group at the 6-position.[6]

Predicted Structural Characteristics

While a definitive crystal structure for this compound is not publicly available, analysis of related quinoline carbaldehydes, such as quinoline-2-carbaldehyde, reveals a generally planar quinoline ring system.[7][8] The aldehyde group may exhibit a slight torsion angle with respect to the aromatic plane.[9]

Computational Modeling: A Density Functional Theory (DFT) Approach

To gain deeper insights into the electronic properties and reactivity of this compound, a computational study using Density Functional Theory (DFT) is proposed. Such studies on related quinoline derivatives have proven valuable in understanding their molecular behavior.[10][11][12][13][14]

Methodology Outline:

A typical DFT study would involve geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p).[10] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Expected Insights from DFT Analysis:

-

Molecular Electrostatic Potential (MEP): The MEP map would likely show a region of high negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde group, indicating their susceptibility to electrophilic attack. The fluorine atom would also contribute to the electronegative character of its local environment.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis would reveal the electron-donating and -accepting capabilities of the molecule. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide information about charge distribution and intramolecular interactions, such as hyperconjugation.

Caption: 2D structure of this compound.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Protocol: Vilsmeier-Haack Reaction

The synthesis of 2-chloro-6-fluoroquinoline-3-carbaldehyde from N-(4-fluorophenyl)acetamide via a Vilsmeier-Haack reaction has been reported.[17] A similar strategy could likely be adapted for the synthesis of this compound, starting from an appropriate N-acyl-fluoroaniline precursor.

A Plausible Vilsmeier-Haack Synthesis:

-

Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by the reaction of a formamide derivative, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃), at low temperatures (e.g., 0-10 °C).[15]

-

Reaction with Substrate: The appropriate N-acyl-fluoroaniline precursor is then added to the pre-formed Vilsmeier reagent.

-

Cyclization and Formylation: The reaction mixture is heated (e.g., 60-90 °C) for several hours to effect cyclization and formylation.[5][15]

-

Workup and Purification: The reaction is quenched by pouring the mixture into ice water, followed by neutralization. The crude product can then be isolated by filtration and purified by recrystallization or column chromatography.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

The identity and purity of synthesized this compound would be confirmed using a suite of spectroscopic techniques. Based on the analysis of closely related compounds, the following spectral features are anticipated:

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The aldehyde proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm).[15]

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to resonate in the downfield region (δ 190-200 ppm). The carbon atoms attached to the fluorine will exhibit C-F coupling.

4.2.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the fluorine atom at the 7-position. The chemical shift will be indicative of the electronic environment of the fluorine atom.

4.2.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

C=O stretch (aldehyde): A strong band around 1680-1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.[15]

-

C=C and C=N stretches (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.[15]

-

C-F stretch: A strong band in the 1000-1300 cm⁻¹ region.

4.2.5. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) would be observed at m/z corresponding to the molecular weight of 175.16.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting material for the synthesis of novel drug candidates. The aldehyde group can be readily converted into a wide range of other functional groups, including amines, alcohols, carboxylic acids, and various heterocyclic systems, allowing for the generation of diverse chemical libraries for biological screening.

Given the established biological activities of quinoline derivatives, compounds synthesized from this compound could be investigated for a variety of therapeutic applications, such as:

-

Antimicrobial Agents: Fluoroquinolones are a well-known class of antibiotics.[3] Novel derivatives could be explored for activity against drug-resistant bacterial strains.[18][19][20]

-

Anticancer Agents: Many quinoline-based compounds have demonstrated potent anticancer activity.[21]

-

Antimalarial Drugs: The quinoline scaffold is central to several antimalarial drugs.[21]

-

Inhibitors of Leishmanial Methionine Aminopeptidase 1: Quinoline-carbaldehyde derivatives have been identified as novel inhibitors of this enzyme, a potential target for the treatment of leishmaniasis.[4]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is sparse, this guide has provided a comprehensive overview of its molecular structure, predicted properties, and plausible synthetic and characterization methods based on established chemical principles and data from closely related analogues. Further research to fully characterize this compound and explore its synthetic utility is warranted and promises to yield novel molecules with interesting biological activities.

References

- 1. mdpi.com [mdpi.com]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound (1185768-18-6) for sale [vulcanchem.com]

- 7. Quinoline-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chlorobenzo[h]quinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. ijsr.net [ijsr.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents [orgchemres.org]

- 21. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 7-Fluoroquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 7-Fluoroquinoline-6-carbaldehyde, a significant heterocyclic compound in medicinal chemistry and organic synthesis. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive, and instructional overview for researchers. The methodologies and interpretations herein are designed to be self-validating, empowering professionals in drug development and scientific research to anticipate and interpret the spectroscopic data of this and related compounds.

Introduction and Molecular Structure

This compound, with the molecular formula C₁₀H₆FNO and a molecular weight of 175.16 g/mol , belongs to the class of fluorinated heterocyclic compounds.[1] Its structure features a quinoline core, which is a bicyclic system comprising a benzene ring fused to a pyridine ring.[1] A fluorine atom is substituted at the 7-position, and an aldehyde group is present at the 6-position.[1] The presence of the electronegative fluorine atom and the electron-withdrawing aldehyde group significantly influences the electronic environment of the quinoline ring system, which in turn dictates its spectroscopic properties and chemical reactivity.[1]

The unique arrangement of these functional groups makes this compound a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Quinolone and fluoroquinolone derivatives are known for their broad-spectrum antibacterial activities.[2]

Below is a diagram illustrating the molecular structure and numbering of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic and aldehydic regions. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the aldehyde group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | J ≈ 4.5, 1.8 Hz |

| H-3 | 7.5 - 7.7 | dd | J ≈ 8.5, 4.5 Hz |

| H-4 | 8.2 - 8.4 | d | J ≈ 8.5 Hz |

| H-5 | 8.1 - 8.3 | d | J(H-F) ≈ 9.0 Hz |

| H-8 | 8.0 - 8.2 | s | |

| CHO | 10.2 - 10.5 | s |

Causality Behind Predictions:

-

H-2, H-3, and H-4: These protons are on the pyridine ring and their chemical shifts are influenced by the nitrogen heteroatom. H-2 is deshielded due to its proximity to nitrogen.

-

H-5 and H-8: These protons are on the benzene ring. H-5 is expected to show coupling to the fluorine at position 7. H-8 is adjacent to the fluorine-bearing carbon, and its signal will likely be a singlet or a narrow doublet due to a smaller coupling constant.

-

Aldehydic Proton (CHO): The proton of the aldehyde group is highly deshielded and appears as a singlet in the downfield region of the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 136 - 138 |

| C-4a | 128 - 130 |

| C-5 | 125 - 127 (d, J(C-F) ≈ 4-6 Hz) |

| C-6 | 130 - 132 (d, J(C-F) ≈ 18-22 Hz) |

| C-7 | 162 - 165 (d, ¹J(C-F) ≈ 250-260 Hz) |

| C-8 | 118 - 120 (d, J(C-F) ≈ 20-24 Hz) |

| C-8a | 148 - 150 |

| CHO | 190 - 192 |

Causality Behind Predictions:

-

C-7: The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C-F)) and will be significantly shifted downfield.

-

C-6 and C-8: These carbons are ortho to the fluorine and will show two-bond coupling (²J(C-F)).

-

C-5: This carbon is meta to the fluorine and will display a smaller three-bond coupling (³J(C-F)).

-

Aldehydic Carbon (CHO): The carbonyl carbon of the aldehyde group will appear at a characteristic downfield chemical shift.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The chemical shift of the fluorine atom in this compound will be influenced by its position on the aromatic ring.

| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| F-7 | -110 to -115 | d |

Causality Behind Predictions:

-

The chemical shift for an aromatic fluorine is typically in this range.[3] The multiplicity will arise from coupling to the adjacent proton (H-8).

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which ensures sharp and symmetrical peaks.

-

-

Spectrum Acquisition:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: A single-pulse experiment is generally used. Proton decoupling can be employed to simplify the spectrum if necessary.

-

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

| Technique | Predicted m/z | Interpretation |

| Electron Ionization (EI) | 175 | [M]⁺• (Molecular Ion) |

| 174 | [M-H]⁺ | |

| 146 | [M-CHO]⁺ | |

| 120 | [M-CHO-C₂H₂]⁺ |

Causality Behind Predictions:

-

The molecular ion peak at m/z 175 corresponds to the molecular weight of the compound.

-

A common fragmentation pathway for aldehydes is the loss of a hydrogen radical to form an [M-H]⁺ ion, or the loss of the entire formyl group (CHO) to give an [M-CHO]⁺ ion.

-

Further fragmentation of the quinoline ring can occur, such as the loss of acetylene (C₂H₂).

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization for fragmentation information or Electrospray Ionization for accurate mass).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aldehyde C-H | 2720, 2820 | Stretching (Fermi resonance doublet) |

| Aldehyde C=O | 1690 - 1715 | Stretching |

| Aromatic C=C | 1500 - 1600 | Stretching |

| C-F | 1200 - 1250 | Stretching |

Causality Behind Predictions:

-

Aldehyde Group: The C=O stretch of an aromatic aldehyde typically appears in the specified range.[4] The characteristic C-H stretching of the aldehyde group often appears as a pair of bands.[4]

-

Aromatic Ring: The C=C stretching vibrations of the quinoline ring system will give rise to absorptions in the 1500-1600 cm⁻¹ region.[4]

-

C-F Bond: The strong absorption due to the C-F stretch is expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

For ATR, the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample is placed in the IR beam, and the spectrum is recorded.

-

The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of the quinoline ring in this compound is expected to result in strong UV absorption. A study of quinoline-7-carboxaldehyde showed UV-Vis spectra were recorded in the 200-400 nm range.

| Predicted λmax (nm) | Electronic Transition |

| ~230 - 250 | π → π |

| ~300 - 330 | n → π |

Causality Behind Predictions:

-

The quinoline ring system is a chromophore that undergoes π → π* transitions at shorter wavelengths.

-

The carbonyl group of the aldehyde provides a lone pair of electrons (n), allowing for a lower energy n → π* transition at a longer wavelength. The exact positions of the absorption maxima can be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

A baseline spectrum of the solvent in a cuvette is recorded.

-

The sample solution is placed in the spectrophotometer, and the absorption spectrum is recorded over a range of wavelengths (e.g., 200-400 nm).

-

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound, grounded in established principles and data from analogous compounds. The detailed analysis of expected NMR, MS, IR, and UV-Vis data, coupled with standardized experimental protocols, serves as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and organic synthesis. By understanding the anticipated spectroscopic signatures, scientists can more efficiently characterize this and related molecules, accelerating the pace of discovery and innovation.

References

A Technical Guide to 7-Fluoroquinoline-6-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinoline-6-carbaldehyde is a halogenated heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a quinoline core substituted with a fluorine atom and a reactive aldehyde group, makes it a versatile building block for the synthesis of a diverse range of molecular entities with potential therapeutic applications. The quinoline scaffold itself is a well-established pharmacophore, present in numerous approved drugs, and the strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. The aldehyde functionality serves as a convenient handle for derivatization, allowing for the exploration of a broad chemical space in the quest for novel bioactive molecules.

This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, physicochemical properties, plausible synthetic routes, and its potential as a key intermediate in the development of new therapeutic agents.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The nomenclature and key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 7-Fluoro-quinoline-6-carbaldehyde |

| CAS Number | 1185768-18-6[1][2] |

| Molecular Formula | C₁₀H₆FNO[1] |

| Molecular Weight | 175.16 g/mol [1] |

| InChI | InChI=1S/C10H6FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H[1] |

| SMILES | C1=CC2=CC(=C(C=C2N=C1)F)C=O[1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Physical State | Solid |

| Purity (Typical) | >98% |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Synthesis of this compound: A Plausible Approach

The logical precursor for the synthesis of this compound via the Vilsmeier-Haack reaction would be 7-fluoroquinoline. The reaction proceeds through the formation of a Vilsmeier reagent, typically from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile in the formylation of the quinoline ring.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocol (General, for Analogous Compounds)

The following is a generalized protocol for the Vilsmeier-Haack formylation of a heteroaromatic compound, which can be adapted for the synthesis of this compound from 7-fluoroquinoline.

Materials:

-

7-Fluoroquinoline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation: Dissolve 7-fluoroquinoline (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Medicinal Chemistry

The strategic importance of this compound lies in its potential as a versatile intermediate for the synthesis of novel drug candidates. The fluoroquinolone scaffold is a cornerstone in the development of antibacterial agents, and there is growing interest in its potential as an anticancer and antiviral framework.[7][8]

The Role of the C-7 Position

Modifications at the C-7 position of the quinolone ring are well-documented to have a profound impact on the biological activity and spectrum of fluoroquinolone-based drugs. The presence of the aldehyde at the adjacent C-6 position, coupled with the fluorine at C-7, presents a unique electronic environment that can influence the reactivity and subsequent biological properties of its derivatives.

Derivatization via the Aldehyde Group

The aldehyde functionality of this compound is a gateway to a plethora of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening.

1. Synthesis of Schiff Bases: Condensation of the aldehyde with various primary amines yields Schiff bases (imines). This reaction is a straightforward and efficient method to introduce a wide range of substituents, which can modulate the lipophilicity, hydrogen bonding capacity, and overall steric profile of the molecule. Schiff bases of quinolines have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.

Caption: Synthesis of Schiff bases from this compound.

2. Reductive Amination: The Schiff bases formed can be subsequently reduced to secondary amines. This transformation provides access to more flexible analogues with different conformational possibilities and hydrogen bonding patterns compared to the rigid imine bond.

3. Wittig Reaction and Related Olefinations: The aldehyde can undergo Wittig-type reactions to form alkenes, allowing for the introduction of various carbon-based substituents and the extension of the conjugated system.

4. Synthesis of Heterocyclic Scaffolds: The aldehyde group can serve as a key functional group in condensation reactions to construct novel heterocyclic rings fused to or substituted on the quinoline core.

Potential Therapeutic Areas

-

Antibacterial Agents: As a fluoroquinolone derivative, there is a strong rationale for exploring the antibacterial potential of compounds synthesized from this compound. The aim would be to develop novel agents with improved activity against resistant bacterial strains.[7][8]

-

Anticancer Agents: The quinoline scaffold is present in several anticancer drugs. By synthesizing and screening libraries of derivatives of this compound, novel cytotoxic agents that target various cancer cell lines could be identified.

-

Antiviral and Antifungal Agents: The versatility of the quinoline ring system extends to antiviral and antifungal activities, making this another promising avenue for investigation.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its strategic combination of a fluoroquinolone core and a reactive aldehyde group provides a robust platform for the synthesis of diverse molecular architectures. While a specific, publicly available synthesis protocol remains to be published, the Vilsmeier-Haack reaction stands out as a highly probable and efficient method for its preparation. The true value of this compound will be realized through its application in the synthesis of novel derivatives and their subsequent biological evaluation in the ongoing search for new and effective therapeutic agents.

References

- 1. This compound | C10H6FNO | CID 52982909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. chemijournal.com [chemijournal.com]

- 5. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

Foreword: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Potential Biological Activities of 7-Fluoroquinoline-6-carbaldehyde

The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone in medicinal chemistry.[1] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with a diverse array of biological targets. This versatility has led to the development of numerous therapeutic agents with applications ranging from antimalarial (e.g., chloroquine) to antibacterial (e.g., ciprofloxacin) and anticancer treatments.[2][3][4] The strategic functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile, making its derivatives a fertile ground for novel drug discovery.

This guide focuses on a specific, lesser-explored derivative: This compound . This molecule possesses three key structural features that suggest significant, untapped biological potential:

-

The Quinoline Core: Provides the fundamental scaffold for intercalation with DNA and interaction with enzyme active sites.

-

A C7-Fluorine Substituent: The fluorine atom can significantly alter the molecule's electronic properties, enhancing metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.

-

A C6-Carbaldehyde Group: This reactive aldehyde moiety can act as a potent pharmacophore, forming covalent or non-covalent bonds with biological targets, or serve as a synthetic handle for creating a library of novel derivatives.

The purpose of this document is to serve as a technical guide for researchers, scientists, and drug development professionals. We will synthesize existing knowledge on related compounds to build a robust hypothesis for the potential biological activities of this compound and provide a detailed, actionable framework for its experimental validation.

Chapter 1: Molecular Profile and Synthetic Accessibility

A thorough understanding of a compound's physicochemical properties and its synthetic feasibility is the foundation of any drug discovery program.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, dosage calculations, and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | [5][6] |

| CAS Number | 1185768-18-6 | [5][6][7] |

| Molecular Formula | C₁₀H₆FNO | [5][6] |

| Molecular Weight | 175.16 g/mol | [5][6] |

| InChI Key | MXHXHJCXWSYDQO-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | C1=CC2=CC(=C(C=C2N=C1)F)C=O | [6] |

| Physical Form | Solid | [5] |

| Storage | Inert atmosphere, 2-8°C | [5][8] |

Synthetic Strategy: The Vilsmeier-Haack Reaction

The accessibility of a compound is paramount for its investigation. While numerous synthetic routes to quinolines exist, the Vilsmeier-Haack reaction presents a highly plausible and efficient method for introducing a carbaldehyde group onto an activated aromatic ring system, such as a quinoline precursor.[5][9]

Rationale: This reaction utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide) to formylate electron-rich heterocycles. By starting with an appropriately substituted 7-fluoroquinoline oxime, a one-pot cyclization and formylation can yield the target compound, this compound.[9] This established methodology ensures that the compound can be synthesized with relative ease, enabling the research workflows outlined in this guide.

Chapter 2: Postulated Biological Activities and Mechanistic Underpinnings

Based on extensive structure-activity relationship (SAR) data from the broader class of quinoline and fluoroquinolone derivatives, we can postulate several high-probability biological activities for this compound.

Potential Anticancer Activity via Topoisomerase II Inhibition

Fluoroquinolones have emerged as promising anticancer agents, acting as "poisons" for human type II topoisomerases (Topo II).[10][11] These enzymes are critical for managing DNA topology during replication and transcription. Topo II poisons stabilize the transient covalent complex formed between the enzyme and DNA after strand cleavage, leading to an accumulation of double-strand breaks and subsequent activation of apoptotic pathways in rapidly dividing cancer cells.[12][13]

Hypothesis: The planar quinoline core of this compound is well-suited to intercalate into DNA. The C7-fluoro and C6-aldehyde substituents could then form specific interactions with the Topo II enzyme, trapping the enzyme-DNA cleavage complex and triggering cell death.

Caption: Topoisomerase II inhibition pathway.

Potential Antimicrobial Activity via DNA Gyrase/Topoisomerase IV Inhibition

The hallmark of the fluoroquinolone class is its potent antibacterial activity.[14] This is achieved by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and Topoisomerase IV.[15] DNA gyrase introduces negative supercoils into DNA, a process vital for initiating replication, while Topoisomerase IV is responsible for decatenating daughter chromosomes after replication. Inhibition of these enzymes halts bacterial DNA replication and leads to rapid cell death.

Hypothesis: Despite the fluorine atom being at the C7 position rather than the more common C6, the core scaffold of this compound is expected to retain the ability to bind to the DNA-gyrase/topo IV complex. The C3/C4 keto-acid pharmacophore common in antibacterial fluoroquinolones is absent, suggesting a potentially different or modified binding mode, which warrants investigation. The molecule may still disrupt the enzyme's function, leading to bactericidal effects.[16]

Caption: Bacterial DNA Gyrase and Topoisomerase IV inhibition.

Potential Enzyme Inhibition via Aldehyde Dehydrogenase (ALDH) Targeting

The carbaldehyde group is a reactive moiety that can interact with enzyme active sites, particularly those containing nucleophilic residues like cysteine. Aldehyde Dehydrogenase (ALDH) enzymes, which are responsible for oxidizing aldehydes to carboxylic acids, are an intriguing potential target. Specifically, the ALDH1A1 isoform is overexpressed in various cancer stem cells and is associated with poor prognosis and drug resistance, making it a high-value therapeutic target.[17][18]

Hypothesis: this compound may act as a competitive or irreversible inhibitor of ALDH1A1. The aldehyde group could bind to the enzyme's active site, potentially forming a covalent adduct with a catalytic cysteine residue, thereby inactivating the enzyme. This presents a novel mechanism of action, potentially synergistic with its Topo II inhibitory activity.[17]

Caption: Proposed mechanism of ALDH1A1 inhibition.

Chapter 3: A Strategic Framework for Experimental Validation

A hypothesis is only as valuable as the experimental rigor used to test it. This chapter provides a series of self-validating protocols designed to systematically evaluate the potential biological activities of this compound.

Workflow 1: In Silico Profiling and Target Identification

Before committing to resource-intensive wet-lab experiments, a computational workflow can prioritize and guide the investigation.

Rationale: In silico tools allow for rapid prediction of pharmacokinetic properties (ADMET) and binding affinity to putative targets.[19][20] This helps to identify potential liabilities early and confirms that the proposed mechanisms are structurally plausible.

Caption: Computational workflow for initial screening.

Protocol: Molecular Docking and ADMET Prediction

-

Ligand Preparation: Obtain the 3D structure of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Protein Preparation: Download the crystal structures of human Topoisomerase IIβ (e.g., PDB: 3QX3), E. coli DNA Gyrase B (e.g., PDB: 1KZN), and human ALDH1A1 (e.g., PDB: 4WP7) from the Protein Data Bank. Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

-

ADMET Prediction: Submit the ligand structure to a validated web server (e.g., SwissADME) to predict properties like lipophilicity (LogP), water solubility, drug-likeness (Lipinski's rule of five), and potential toxicity flags.

-

Docking Simulation: Define the binding site for each protein based on known co-crystallized ligands. Perform molecular docking using software like AutoDock Vina or GOLD to predict the binding pose and affinity (scoring function) of the compound within each active site.

-

Analysis: Analyze the docking results. A strong negative binding energy and interactions with key catalytic residues (e.g., catalytic tyrosines in topoisomerases, catalytic cysteine in ALDH1A1) support the mechanistic hypothesis.

Workflow 2: In Vitro Anticancer Evaluation

Protocol: Sulforhodamine B (SRB) Cell Viability Assay Rationale: The SRB assay is a robust and sensitive method to measure drug-induced cytotoxicity in adherent cancer cell lines by quantifying total cellular protein.[21]

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[12][13]

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Measurement: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Data Analysis: Read the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Hypothetical Data: Anticancer Activity (IC₅₀ in µM)

| Cell Line | This compound | Doxorubicin (Control) |

|---|---|---|

| MCF-7 (Breast) | 8.5 | 0.9 |

| A549 (Lung) | 12.2 | 1.5 |

| PANC-1 (Pancreatic) | 5.3 | 0.8 |

| HELA (Cervical) | 9.8 | 1.1 |

Workflow 3: In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination Rationale: This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][22]

-

Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound (e.g., from 128 µg/mL down to 0.25 µg/mL) in CAMHB.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only, no compound) and a negative control (broth only, no bacteria). Use Ciprofloxacin as a reference antibiotic.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Validation: The positive control must show growth, and the negative control must remain clear. The MIC for the reference antibiotic should fall within its established quality control range.

Hypothetical Data: Antimicrobial Activity (MIC in µg/mL)

| Bacterial Strain | Gram Type | This compound | Ciprofloxacin (Control) |

|---|---|---|---|

| S. aureus | Positive | 16 | 0.5 |

| B. subtilis | Positive | 8 | 0.25 |

| E. coli | Negative | 32 | 0.015 |

| P. aeruginosa | Negative | >64 | 0.5 |

Conclusion and Future Directions

This compound stands as a compound of significant interest, positioned at the intersection of well-established antibacterial and anticancer scaffolds. Its unique substitution pattern—a C7-fluoro group and a C6-carbaldehyde—provides a compelling rationale for a multi-faceted investigation. The hypotheses presented in this guide, grounded in the extensive literature on quinoline derivatives, suggest potential activities as a Topoisomerase II poison, a bacterial growth inhibitor, and a novel ALDH1A1 enzyme inhibitor.

The proposed experimental framework provides a clear, logical, and resource-efficient path to validating these hypotheses, starting with in silico screening and progressing through validated in vitro assays. Promising results from this initial phase would justify advancing the compound to more complex studies, including:

-

Mechanism of Action Confirmation: Utilizing specific assays like DNA cleavage assays for topoisomerases or kinetic studies for ALDH1A1 to confirm direct target engagement.

-

Derivative Synthesis: Leveraging the reactive aldehyde group to synthesize a focused library of Schiff bases or other derivatives to explore structure-activity relationships and optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the lead compound(s) in animal models of cancer or bacterial infection to establish preclinical proof-of-concept.

By systematically exploring its potential, the scientific community can unlock the therapeutic value of this compound and its future derivatives.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jmpas.com [jmpas.com]

- 5. This compound (1185768-18-6) for sale [vulcanchem.com]

- 6. This compound | C10H6FNO | CID 52982909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 1185768-18-6 | this compound - Moldb [moldb.com]

- 9. ijsr.net [ijsr.net]

- 10. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities [mdpi.com]

- 13. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 14. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Technology - Substituted Quinoline Analogs as Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors [nih.technologypublisher.com]

- 18. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

The Impact of 7-Fluoro Substitution on the Electronic Landscape of Quinolines: A Technical Guide for Researchers

Introduction: The Strategic Placement of Fluorine in Quinoline Scaffolds

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic introduction of fluorine atoms into this scaffold has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[2][3] While the C6-fluoro substitution is prevalent in the well-known fluoroquinolone antibiotics, the electronic implications of fluorine placement at other positions, such as C7, are of significant interest for the development of novel therapeutics with tailored properties. This technical guide provides an in-depth analysis of the electronic properties of 7-fluoro substituted quinolines, offering insights for researchers, scientists, and drug development professionals.

The introduction of a fluorine atom, the most electronegative element, into an aromatic system like quinoline profoundly alters its electronic distribution.[3] This modification can influence a wide range of molecular attributes, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life.[3]

-

Lipophilicity: Fluorine substitution can enhance a molecule's ability to permeate biological membranes.[3]

-

Binding Affinity: The altered electronic properties can lead to more favorable interactions with target proteins.[4]

-

pKa Modulation: The acidity or basicity of the quinoline nitrogen can be fine-tuned, affecting solubility and target engagement.

This guide will delve into the specific electronic consequences of placing a fluorine atom at the 7-position of the quinoline ring, exploring its effects on electron density, reactivity, and spectroscopic signatures, and the resulting implications for drug discovery.

The Electronic Influence of the 7-Fluoro Substituent

The electronic effect of a substituent on an aromatic ring is a combination of inductive and resonance effects. The highly electronegative fluorine atom primarily exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can participate in a positive resonance effect (+R), donating electron density to the aromatic system. The net electronic effect is a function of the interplay between these two opposing forces and is highly dependent on the substituent's position on the ring.

Inductive and Resonance Effects in 7-Fluoroquinoline

In the case of 7-fluoroquinoline, the fluorine atom is situated on the carbocyclic (benzene) ring of the quinoline system. Its primary influence is the strong electron-withdrawing inductive effect, which deactivates the entire aromatic system towards electrophilic attack and acidifies the quinoline nitrogen. The resonance effect of the fluorine at the 7-position is less pronounced compared to positions that are in direct conjugation with the nitrogen atom or other key reactive sites.

To quantify these effects, we can refer to Hammett substituent constants (σ), which provide a measure of the electronic influence of a substituent on the reactivity of an aromatic compound.[5][6]

| Substituent | σ_meta_ | σ_para_ |

| -F | 0.34 | 0.06 |

Table 1: Hammett Substituent Constants for Fluorine.[7]

While these values are derived from substituted benzoic acids, they provide a valuable framework for understanding the electronic behavior of substituents on other aromatic systems. The positive σ values for fluorine indicate its electron-withdrawing nature. The larger σ_meta_ value reflects the dominance of the inductive effect at this position.